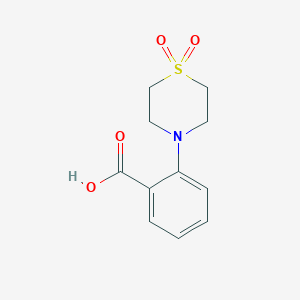
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BME-III, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the class of urea-based compounds and has been found to exhibit interesting biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood. However, it has been proposed that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been found to inhibit the formation of new blood vessels, which is a process that is necessary for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in lab experiments is that it exhibits potent biological activities, which makes it a potentially useful compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its precise therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to study its potential use in combination with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies could be conducted to determine its safety and toxicity profiles, which are important considerations for the development of any new therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves the reaction of 1-(2-aminoethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a potentially useful compound for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24(15-17-8-4-2-5-9-17)13-12-22-21(27)23-18-14-20(26)25(16-18)19-10-6-3-7-11-19/h2-11,18H,12-16H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZCTNXJZQAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)
![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)
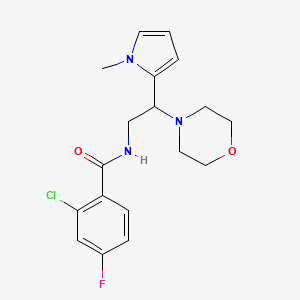
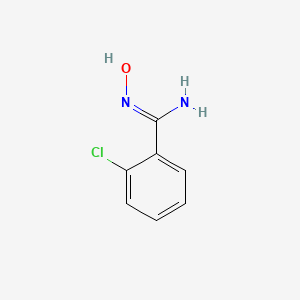
![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)
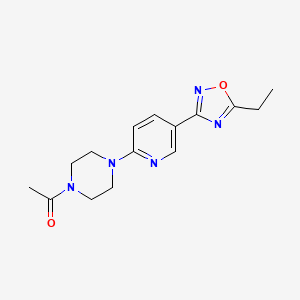

![2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2932796.png)
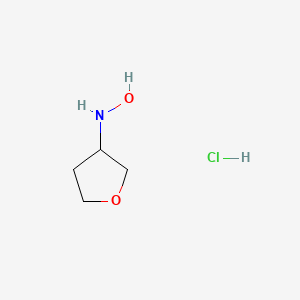

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2932800.png)
